(S)-vinclozolin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

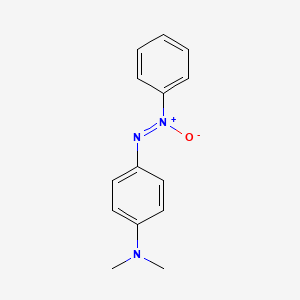

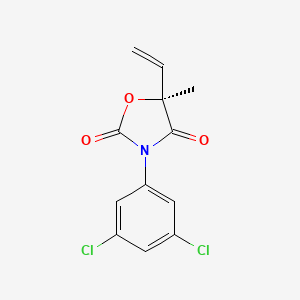

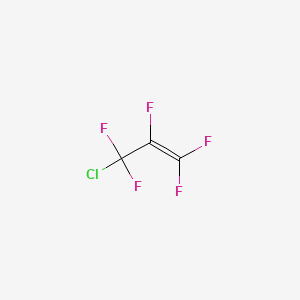

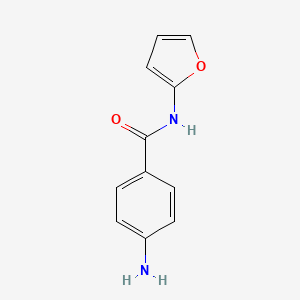

(S)-vinclozolin is a 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione that is the (S)-enantiomer of vinclozolin. It is an enantiomer of a (R)-vinclozolin.

Scientific Research Applications

Fetal Development Sensitivity : Vinclozolin affects the development of the male reproductive system. Exposure during critical periods of fetal development in rats has shown to cause malformations in the external genitalia, permanent nipples, reduced anogenital distance, and altered weights of reproductive organs (Wolf et al., 2000).

Effects on Embryonic Testis Development : Exposure to vinclozolin during embryonic development can disrupt testis cord formation and impact spermatogenic capacity and reproductive function in adulthood. This includes effects like increased apoptotic germ cells and reduced sperm motility (Uzumcu et al., 2004).

Endocrine Disruption : Vinclozolin is known to act as an endocrine disruptor. It's been shown to have antiandrogenic activity, interfering with androgen receptor function, leading to a variety of developmental and reproductive issues in different species (Kelce et al., 1994).

Influence on Amphibian Behavior : Vinclozolin can alter mate calling behavior in amphibians. For example, in South African clawed frogs, exposure led to reduced calling activity and changes in vocalization, potentially impacting reproductive success (Hoffmann & Kloas, 2010).

Effects on Fish Reproduction : In fish, vinclozolin can affect sperm quality, DNA integrity, and induce oxidative stress. It demonstrates a dose-dependent reduction in sperm motility and velocity, impacting reproductive capacity (Gazo et al., 2013).

Impact on Gene Expression in Invertebrates : In invertebrates, vinclozolin can modify the transcriptional activity of genes related to the endocrine system, stress response, and detoxification mechanisms. This suggests significant endocrine alterations in the insect endocrine system (Aquilino et al., 2016).

Microbial Biodegradation and Toxicity : Studies have also focused on the microbial biodegradation of vinclozolin and its metabolites, which are essential for understanding its environmental impact and potential remediation strategies (Lee et al., 2008).

Embryonic Exposure Effects : Embryonic exposure to vinclozolin can cause virilization in females and affect progesterone receptor expression, indicating that vinclozolin may interfere with multiple steroid-signaling pathways (Buckley et al., 2006).

Long-Term Dietary Exposure Effects : Studies have examined the effects of long-term dietary exposure to vinclozolin, observing changes in nonreproductive behaviors such as locomotor activity and consumption preferences (Flynn et al., 2001).

properties

Molecular Formula |

C12H9Cl2NO3 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

(5S)-3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3/t12-/m0/s1 |

InChI Key |

FSCWZHGZWWDELK-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

Canonical SMILES |

CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)

![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)

![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)

![2,12-Dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one](/img/structure/B1204234.png)